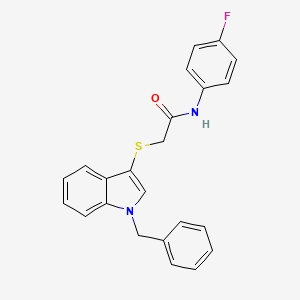

2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(1-benzylindol-3-yl)sulfanyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2OS/c24-18-10-12-19(13-11-18)25-23(27)16-28-22-15-26(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZXHHGIYFQDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Thioether Formation: The indole core is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative, such as 4-fluoroaniline, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the thioether linkage.

Reduction: Reduction reactions could target the acetamide group or the indole core.

Substitution: The compound may undergo substitution reactions, especially at the benzyl or fluorophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Halogenation or nitration reactions may be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

The compound may have potential therapeutic applications, such as in the treatment of cancer, inflammation, or neurological disorders, due to its structural similarity to other bioactive indole derivatives.

Industry

In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide, we compare it with six structurally analogous compounds (Table 1). Key differences lie in substituents on the indole ring, the nature of the linker (thioether vs. sulfonyl), and the aryl/heteroaryl groups on the acetamide nitrogen. These modifications impact molecular weight, lipophilicity, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Functional Insights

Impact of Substituents on Bioactivity

- Benzyl vs. Benzoyl Indole Substitution : The benzyl group in the target compound may confer greater metabolic stability compared to the 4-chlorobenzoyl group in Compounds 37 and 31, which are associated with COX-2 inhibition .

- Thioether vs. Sulfonyl Linkers : The thioether bridge in the target compound likely enhances membrane permeability relative to sulfonyl-linked analogs (e.g., Compounds 37 and 31), though sulfonyl groups improve enzyme-binding interactions via hydrogen bonding .

- Fluorophenyl vs.

Selectivity and Pharmacological Potential

- However, BB-4h’s benzothiazole-thio moiety may confer higher potency .

- Anticancer Activity : TCS 1105 (N-(4-fluorobenzyl)-2-oxoacetamide) demonstrates pro-apoptotic effects, highlighting the role of fluorinated benzyl groups in cancer therapeutics .

Biological Activity

The compound 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a benzyl indole moiety linked to a thioether and a fluorophenyl acetamide group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of benzyl indole have shown efficacy against various cancer cell lines, including ovarian cancer. A related compound demonstrated a 100% tumor growth suppression in xenograft models, indicating strong anticancer properties .

Antimicrobial Activity

Compounds with similar structures have exhibited significant antimicrobial activities. For example, certain derivatives were tested against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, showing promising results at concentrations as low as 0.22 μg/mm² . The presence of the indole group is believed to enhance this activity.

The mechanism by which This compound exerts its biological effects may involve multiple pathways:

- Inhibition of Cell Proliferation : Similar compounds have been noted to induce apoptosis in cancer cells by modulating key signaling pathways.

- Antiviral Properties : Some indole derivatives have shown activity against viruses such as Hepatitis C and HIV, suggesting potential for use in antiviral therapy .

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling a benzyl-indole thiol intermediate with a fluorophenyl acetamide derivative. Key steps include:

- Thiol-acetamide coupling : Use of activating agents like EDCI/HOBt in anhydrous dichloromethane under nitrogen, with reaction times of 12–24 hours at 0–25°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Optimization parameters : Reaction yield is sensitive to solvent polarity, temperature (lower temperatures reduce side products), and stoichiometric ratios (1:1.2 thiol-to-acetamide) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry via indole C3-thioether proton shifts (δ 7.2–7.5 ppm) and fluorophenyl acetamide carbonyl resonance (δ 168–170 ppm) .

- HRMS : Validate molecular formula (e.g., [M+H]<sup>+</sup> at m/z 419.1234) with <2 ppm error .

- IR : Thioether C–S stretch (600–700 cm<sup>-1</sup>) and amide C=O stretch (1640–1680 cm<sup>-1</sup>) .

Q. What are the compound’s solubility and stability profiles under common laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mM). Use polar aprotic solvents (DMF, DMSO) for biological assays .

- Stability : Stable at −20°C for >6 months. Degrades at >40°C or in acidic/basic conditions (pH <3 or >10), forming hydrolyzed acetamide byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur atom in thioether) and redox potentials .

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases, GPCRs). Key interactions: fluorophenyl group with hydrophobic pockets; indole nitrogen as a hydrogen-bond donor .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values in kinase assays)?

- Methodological Answer :

- Control experiments : Validate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC >98%).

- Structural analogs : Compare activity of derivatives (e.g., replacing benzyl with methyl groups) to identify critical pharmacophores .

- Meta-analysis : Aggregate data from PubChem and ChEMBL, applying statistical models to account for assay variability .

Q. How can the compound’s metabolic stability be evaluated in vitro, and what modifications enhance its pharmacokinetic profile?

- Methodological Answer :

- Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS over 60 minutes .

- SAR modifications : Introduce electron-withdrawing groups (e.g., CF3) on the benzyl ring to reduce CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.